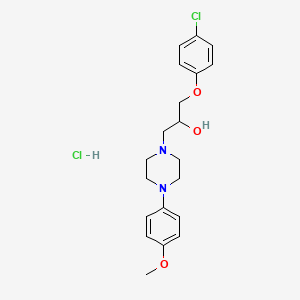
1-(4-Chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H26Cl2N2O3 and its molecular weight is 413.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process involving the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. The subsequent reaction with 4-(4-methoxyphenyl)piperazine leads to the formation of 1-(4-chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol. The final product is obtained as the hydrochloride salt through reaction with hydrochloric acid.
Industrial Production Methods: Industrial production involves optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as crystallization or recrystallization.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups, leading to quinone or related structures.
Reduction: Reduction reactions could target the piperazine ring or the halogen substituents, potentially forming amines or dehalogenated products.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Typical reagents include hydrogen peroxide, potassium permanganate, or other oxidizing agents under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Conditions involve the use of suitable nucleophiles or electrophiles under appropriate catalysts and solvents.
Major Products: Products vary depending on the reaction type but can include substituted aromatic derivatives, reduced amines, or oxidized quinones.
科学研究应用
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules, and in the study of reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, possibly serving as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various conditions due to its pharmacological properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
5. Mechanism of Action: The compound's effects are mediated through its interaction with specific molecular targets. The piperazine ring is often involved in binding to receptors or enzymes, while the phenoxy and methoxy groups contribute to its overall pharmacophore. The precise pathways depend on its application, but typically involve modulation of receptor activity or enzyme inhibition.
相似化合物的比较
1-(4-Chlorophenoxy)-2,3-epoxypropane: Precursor in the synthesis.
4-(4-Methoxyphenyl)piperazine: Another key intermediate.
1-(4-Chlorophenyl)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol: A structural analog with a slightly different phenolic substitution.
Uniqueness: The combination of the 4-chlorophenoxy group with a piperazine ring and a methoxyphenyl group in 1-(4-Chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride distinguishes it from related compounds, potentially enhancing its pharmacological properties and applications.
属性
IUPAC Name |
1-(4-chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3.ClH/c1-25-19-8-4-17(5-9-19)23-12-10-22(11-13-23)14-18(24)15-26-20-6-2-16(21)3-7-20;/h2-9,18,24H,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCRRRXPTPCICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride](/img/structure/B2885182.png)
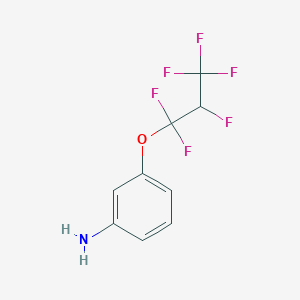
![2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2885184.png)
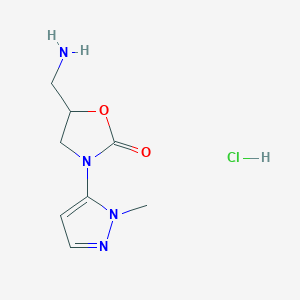
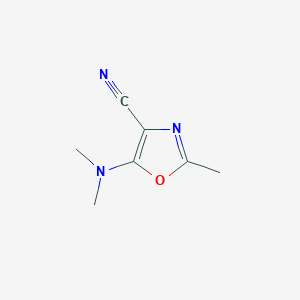
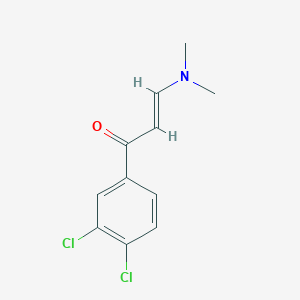
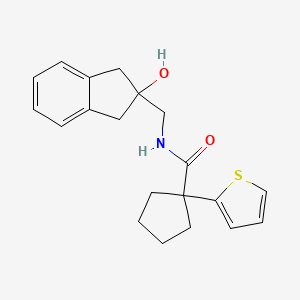
methylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2885195.png)
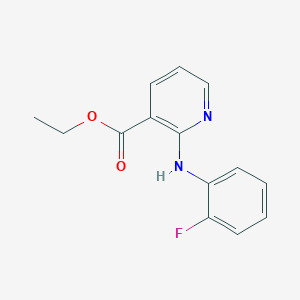
![3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2885199.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2885200.png)
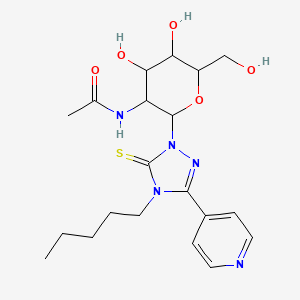
![Ethyl 2-[[(Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2885202.png)
